molecular formula C22H34N4O3S B2659793 (4-(2,5-Dimethylphenyl)piperazin-1-yl)(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methanone CAS No. 1428367-03-6

(4-(2,5-Dimethylphenyl)piperazin-1-yl)(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2659793
CAS No.: 1428367-03-6
M. Wt: 434.6
InChI Key: MSVVANSOBIFSRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a piperazine ring and a piperidine ring. Piperazine and piperidine are common structural motifs found in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are commonly used to determine the structure of organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the piperazine and piperidine rings might undergo reactions with acids or bases, or participate in substitution or addition reactions .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine, a six-membered nitrogen-containing heterocycle, has been identified as a core structure in a variety of drugs with diverse therapeutic applications, including antipsychotic, antihistamine, antianginal, and antidepressant effects, among others. Recent patents highlight the versatility of piperazine modifications in enhancing the medicinal potential of these molecules, indicating a continued interest in exploring piperazine-based molecules for novel drug discovery. This underscores the importance of piperazine and its derivatives in the development of new therapeutic agents with a broad spectrum of biological activities (Rathi, Syed, Shin, & Patel, 2016).

Anti-Mycobacterial Activity of Piperazine Analogues

Piperazine analogues have been extensively studied for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB). The structure-activity relationship (SAR) of piperazine-based compounds has been a focal point in the quest for new, effective anti-TB molecules. The review of piperazine-based anti-TB compounds over the past decades reveals significant progress in utilizing this scaffold for developing potent anti-mycobacterial agents. This suggests the potential of piperazine analogues in addressing the challenges posed by drug-resistant TB strains (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Synthesis and Evaluation of D2-like Receptors Ligands

Investigations into the role of common pharmacophoric groups, such as arylcycloalkylamines (including phenyl piperidines and piperazines), have provided insights into the development of antipsychotic agents. These studies highlight the significance of arylalkyl substituents in enhancing the binding affinity and selectivity of agents at D2-like receptors, which are critical targets in the treatment of psychosis and related conditions. The composite structure of these molecules, integrating key pharmacophoric groups, is instrumental in determining their selectivity and potency, pointing towards the tailored design of new therapeutic compounds (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. For example, many piperazine and piperidine derivatives are known to interact with various receptors in the body, modulating their activity .

Properties

IUPAC Name

[4-(2,5-dimethylphenyl)piperazin-1-yl]-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O3S/c1-18-5-6-19(2)21(17-18)23-13-15-24(16-14-23)22(27)20-7-11-26(12-8-20)30(28,29)25-9-3-4-10-25/h5-6,17,20H,3-4,7-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVVANSOBIFSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.